molecular formula C19H18ClNO4 B341213 2-(4-METHYLPHENYL)-2-OXOETHYL 3-[(3-CHLOROPHENYL)CARBAMOYL]PROPANOATE

2-(4-METHYLPHENYL)-2-OXOETHYL 3-[(3-CHLOROPHENYL)CARBAMOYL]PROPANOATE

Cat. No.: B341213
M. Wt: 359.8 g/mol
InChI Key: STXBNUPMRGHCJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-METHYLPHENYL)-2-OXOETHYL 3-[(3-CHLOROPHENYL)CARBAMOYL]PROPANOATE is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure with both aromatic and aliphatic components, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHYLPHENYL)-2-OXOETHYL 3-[(3-CHLOROPHENYL)CARBAMOYL]PROPANOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the ester linkage: This can be achieved by reacting 4-methylphenyl acetic acid with an appropriate alcohol under acidic conditions to form the ester.

    Amination: The ester is then reacted with 3-chloroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

    Oxidation: The final step involves the oxidation of the intermediate to introduce the oxo group, using an oxidizing agent like PCC (pyridinium chlorochromate).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHYLPHENYL)-2-OXOETHYL 3-[(3-CHLOROPHENYL)CARBAMOYL]PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to convert the oxo groups to hydroxyl groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4 (potassium permanganate)

    Reduction: NaBH4 (sodium borohydride), LiAlH4 (lithium aluminium hydride)

    Substitution: HNO3 (nitric acid) for nitration, Br2 (bromine) for bromination

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols

    Substitution: Formation of nitro or halogenated derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-METHYLPHENYL)-2-OXOETHYL 3-[(3-CHLOROPHENYL)CARBAMOYL]PROPANOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenyl)-2-oxoethyl 4-[(4-chlorophenyl)amino]-4-oxobutanoate
  • 2-(4-Methylphenyl)-2-oxoethyl 4-[(3-bromophenyl)amino]-4-oxobutanoate
  • 2-(4-Methylphenyl)-2-oxoethyl 4-[(3-fluorophenyl)amino]-4-oxobutanoate

Uniqueness

2-(4-METHYLPHENYL)-2-OXOETHYL 3-[(3-CHLOROPHENYL)CARBAMOYL]PROPANOATE is unique due to the presence of both 4-methylphenyl and 3-chlorophenyl groups, which confer specific chemical and biological properties. This combination of functional groups can lead to enhanced activity and selectivity in various applications compared to similar compounds.

Properties

Molecular Formula

C19H18ClNO4

Molecular Weight

359.8 g/mol

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 4-(3-chloroanilino)-4-oxobutanoate

InChI

InChI=1S/C19H18ClNO4/c1-13-5-7-14(8-6-13)17(22)12-25-19(24)10-9-18(23)21-16-4-2-3-15(20)11-16/h2-8,11H,9-10,12H2,1H3,(H,21,23)

InChI Key

STXBNUPMRGHCJO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)CCC(=O)NC2=CC(=CC=C2)Cl

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)CCC(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.